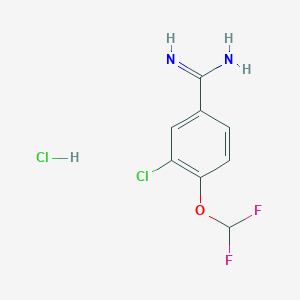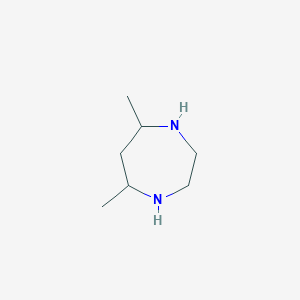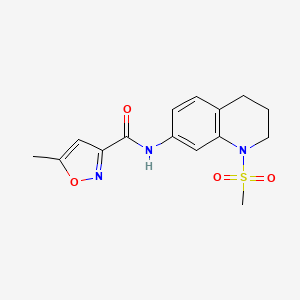
1-(3-Chloroquinolin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloroquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO and a molar mass of 205.64 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which 1-(3-chloroquinolin-7-yl)ethanone is a part of, have been evaluated for their antimicrobial, antimalarial, and anticancer activities . These activities suggest that the compound may interact with biological targets involved in these diseases.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential antimicrobial, antimalarial, and anticancer activities , it can be inferred that the compound may influence pathways related to these biological processes.
Result of Action
It’s known that some quinoline derivatives show moderate to high antimalarial activity, with ic50 values less than 100 μm . This suggests that this compound might have similar effects.
Preparation Methods
The synthesis of 1-(3-Chloroquinolin-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-chloroquinoline with ethanoyl chloride under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
1-(3-Chloroquinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid, while reduction could produce 1-(3-chloroquinolin-7-yl)ethanol .
Scientific Research Applications
1-(3-Chloroquinolin-7-yl)ethanone has a wide range of scientific research applications:
Medicine: Quinoline derivatives, including this compound, exhibit significant antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Chloroquinolin-7-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a similar structure but lacking the chlorine and ethanone groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinolinic acid: Another derivative with distinct biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
1-(3-chloroquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACMVIDKCSUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)
![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2451201.png)

![7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide](/img/structure/B2451206.png)

![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![(3E)-4-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}but-3-en-2-one](/img/structure/B2451212.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)
![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)-1,3-benzothiazole](/img/structure/B2451219.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2451222.png)
